1-(4-(Difluoromethyl)-2-fluorophenyl)propan-2-one
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Overview
Description
1-(4-(Difluoromethyl)-2-fluorophenyl)propan-2-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a difluoromethyl group and a fluorine atom attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(difluoromethyl)-2-fluorobenzene with acetone in the presence of a suitable catalyst under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Difluoromethyl)-2-fluorophenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions on the aromatic ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(4-(Difluoromethyl)-2-fluorophenyl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 1-(4-(Difluoromethyl)-2-fluorophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluorine substituents can influence the compound’s reactivity and binding affinity to various enzymes or receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Difluoromethyl)-2-ethylphenyl)propan-2-one: Similar structure with an ethyl group instead of a fluorine atom.
1-(4-Fluoro-2-hydroxyphenyl)propan-1-one: Contains a hydroxyl group instead of a difluoromethyl group.
Uniqueness
1-(4-(Difluoromethyl)-2-fluorophenyl)propan-2-one is unique due to the presence of both difluoromethyl and fluorine substituents on the phenyl ring, which can significantly influence its chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C10H9F3O |
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Molecular Weight |
202.17 g/mol |
IUPAC Name |
1-[4-(difluoromethyl)-2-fluorophenyl]propan-2-one |
InChI |
InChI=1S/C10H9F3O/c1-6(14)4-7-2-3-8(10(12)13)5-9(7)11/h2-3,5,10H,4H2,1H3 |
InChI Key |
INTJNYJCYRZZHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)C(F)F)F |
Origin of Product |
United States |
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